

Enecadin: A Technical Overview of a Neuroprotective Agent

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Enecadin (also known as NS-7) is an investigational neuroprotective compound originally discovered by Nippon Shinyaku and later licensed to Schering. It was developed for the potential treatment of cerebral infarction (stroke). **Enecadin** is a phenylpyrimidine derivative, chemically identified as 4-(4-Fluorophenyl)-2-methyl-6-(5-piperidin-1-ylpentoxy)pyrimidine. The primary mechanism of action of **Enecadin** is the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[1][2] By inhibiting these channels, **Enecadin** was investigated for its potential to mitigate the excitotoxic cascade that leads to neuronal damage following ischemic events. Despite showing promise in preclinical studies, its clinical development was ultimately discontinued after Phase II trials. This technical guide provides a comprehensive overview of the discovery, history, and preclinical data associated with **Enecadin**.

Quantitative Preclinical Efficacy Data

The neuroprotective effects of **Enecadin** have been evaluated in rodent models of focal cerebral ischemia. The following tables summarize the key quantitative findings from these studies.



Animal Model	Ischemia/Re perfusion Time	Treatment Regimen	Cortical Infarct Volume Reduction (%)	Striatal Infarct Volume Reduction (%)	Reference
Rat (Transient MCAO)	120 min / 48 h	Single intravenous injection at 0, 30, 60, or 120 min post- ischemia	Significant reduction at all treatment times	No significant difference	[1]
Rat (Transient MCAO)	75 min / 72 h	0.5 mg/kg i.v. infused over 3 min, 30 min post-MCAo	47.8%	21.5%	[3]
Rat (Permanent MCAO)	48 h	Single bolus injection (0.03125- 0.25 mg/kg) immediately post-MCAO	Dose- dependent reduction	Dose- dependent reduction	[2]
Rat (Permanent MCAO)	48 h	Single injection at 12 h post- occlusion	Significant protective action	Not specified	[2]

Table 1: Neuroprotective Efficacy of **Enecadin** in Rat Models of Focal Cerebral Ischemia. MCAO: Middle Cerebral Artery Occlusion.



Animal Model	Assessment Time	Treatment Group	Neurological Improvement	Reference
Rat (Transient MCAO)	48 h reperfusion	Enecadin-treated groups	Significant improvement in hemiparesis and abnormal posture	[1]
Rat (Transient MCAO)	72 h post- ischemia	Enecadin (0.5 mg/kg i.v.)	Significant protection in neurological tests	[3]

Table 2: Functional Outcome Following **Enecadin** Treatment in Rat Models of Focal Cerebral Ischemia.

Experimental Protocols Induction of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion Model)

The most common model used to evaluate the preclinical efficacy of **Enecadin** was the Middle Cerebral Artery Occlusion (MCAO) model in rats, which mimics human ischemic stroke.

Objective: To induce a reproducible focal ischemic lesion in the territory of the middle cerebral artery.

Materials:

- Male Sprague-Dawley rats (250-300g)
- Anesthesia (e.g., isoflurane)
- Nylon monofilament suture (e.g., 4-0) with a rounded tip
- Surgical instruments (scissors, forceps, microvascular clips)



· Heating pad to maintain body temperature

Procedure:

- Anesthesia and Incision: Anesthetize the rat and place it in a supine position. Make a midline
 cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA),
 and internal carotid artery (ICA).
- Artery Ligation: Carefully dissect the arteries. Ligate the CCA proximally and the ECA distally. Place a temporary microvascular clip on the ICA.
- Suture Insertion: Make a small incision in the CCA. Insert the nylon suture into the CCA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The length of insertion is typically 18-20 mm from the carotid bifurcation.
- Occlusion and Reperfusion: For transient MCAO, the suture is left in place for a defined period (e.g., 75 or 120 minutes) and then withdrawn to allow for reperfusion.[1][3] For permanent MCAO, the suture is left in place.[2]
- Closure: Close the incision and allow the animal to recover from anesthesia.

Assessment of Infarct Volume

Objective: To quantify the extent of brain injury following MCAO.

Materials:

- Rat brain tissue
- 2,3,5-triphenyltetrazolium chloride (TTC) solution
- Formalin solution
- Image analysis software

Procedure:



- Brain Extraction: At a predetermined time point post-MCAO (e.g., 48 or 72 hours), euthanize the rat and perfuse the brain with saline.[1][3]
- Sectioning: Extract the brain and slice it into coronal sections of uniform thickness (e.g., 2 mm).
- TTC Staining: Immerse the brain slices in a TTC solution at 37°C for approximately 15-30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.
- Image Analysis: Capture digital images of the stained sections. Use image analysis software to measure the area of infarction in each slice. The total infarct volume is calculated by integrating the infarct areas across all slices.

Neurological Assessment

Objective: To evaluate the functional deficits resulting from the ischemic stroke and the therapeutic effect of **Enecadin**.

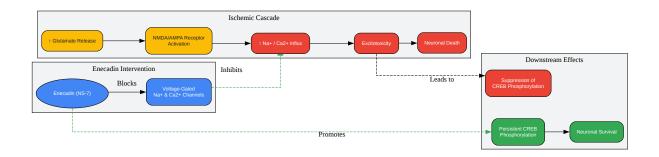
Procedure: A battery of neurological tests is typically performed to assess motor and sensory function. A composite neurological score is often used, which may include evaluation of:

- Hemiparesis: Weakness on one side of the body.
- Abnormal Posture: Contralateral turning or circling behavior.
- Forelimb Flexion: Holding the affected forelimb in a flexed position.
- Beam Walking Test: Assessing balance and coordination.
- Adhesive Removal Test: Measuring sensory and motor neglect.

Signaling Pathways and Mechanism of Action

Enecadin's primary mechanism of action is the blockade of voltage-gated Na+ and Ca2+ channels.[1][2] This action is crucial in the context of cerebral ischemia, where excessive glutamate release leads to overactivation of glutamate receptors and a massive influx of Na+ and Ca2+ into neurons, a phenomenon known as excitotoxicity.





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Caption: **Enecadin**'s mechanism in mitigating ischemic neuronal death.

One of the downstream signaling molecules affected by the ischemic cascade is the cAMP response element-binding protein (CREB). Persistent activation of CREB phosphorylation is associated with neuronal survival.[4] Studies have shown that in the acute phase after ischemia, there is a marked but transient increase in CREB phosphorylation, which is followed by its suppression and subsequent neuronal death.[4] Treatment with **Enecadin** was found to lead to a milder initial activation of CREB phosphorylation, followed by a moderate but persistent increase in phosphorylated CREB in the ischemic border zone, which was associated with neuroprotection.[4] This suggests that by blocking the initial massive influx of Ca2+, **Enecadin** may prevent the subsequent suppression of the pro-survival CREB signaling pathway.

Conclusion

Enecadin is a dual blocker of voltage-gated sodium and calcium channels that demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. Its mechanism of



action targets the early stages of the excitotoxic cascade, a key driver of neuronal death in cerebral ischemia. While it showed promise in reducing infarct volume and improving neurological outcomes in animal studies, its development was halted after Phase II clinical trials. The data and experimental protocols outlined in this guide provide a detailed overview of the preclinical research on **Enecadin** for scientists and professionals in the field of drug development for neurological disorders.

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